Cas no 461432-25-7 (Dapagliflozin Tetraacetate)

Dapagliflozin Tetraacetate is a key intermediate in the synthesis of Dapagliflozin, a selective SGLT2 inhibitor used in the treatment of type 2 diabetes. This tetraacetate derivative offers enhanced stability and solubility, facilitating efficient handling and storage during pharmaceutical manufacturing. Its high purity and well-characterized structure ensure consistent performance in downstream processes, reducing variability in final drug formulations. The compound’s compatibility with standard synthetic routes allows for streamlined scale-up, making it a reliable choice for industrial applications. Dapagliflozin Tetraacetate is rigorously tested to meet stringent quality standards, ensuring compliance with regulatory requirements for active pharmaceutical ingredient (API) production.
Dapagliflozin Tetraacetate structure
Dapagliflozin Tetraacetate structure
Product name:Dapagliflozin Tetraacetate
CAS No:461432-25-7
MF:C29H33ClO10
Molecular Weight:577.0193
MDL:MFCD22494949
CID:1024427
PubChem ID:10415783

Dapagliflozin Tetraacetate 化学的及び物理的性質

名前と識別子

    • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • Dapagliflozin-A3
    • (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro....
    • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)-phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • 2,3,4,6-tetra-O-acetyl-1-{4-chloro-3-[(4-ethyloxyphenyl)methyl]phenyl}-1-deoxy-beta-D-glucopyranose
    • 2,3,4,6-TETRA-O-ACETYL-1-{4-CHLORO-3-[(4-ETHYLOXYPHENYL)METHYL]PHENYL}-1-DEOXY-Β-D-GLUCOPYRANOSE
    • Dapagliflozin Tetraacetate
    • D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate, (1S)-
    • Acetyl Dapagliflozin
    • acetic acid (2R,3R,4R,5S,6S)-3,4,5-triacetoxy-6-[4-chloro-3-(4-ethoxy-benzyl)-phenyl]-tetrahydro-pyran-2-ylmethyl ester
    • acetic acid (2R,3R,4R,SS,6S)-3,4,5-triacetoxy-6-[4-chloro-3-{4-ethoxy-benzyl}-phenyl]-tetrahydro-pyran-2-ylmethyl ester
    • AK-94296
    • ANW-54287
    • CTK8B6767
    • KB-206467
    • SureCN208112
    • [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate
    • (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate
    • DKOQYKRDCDCNOR-ZCCUTQAASA-N
    • C29H33ClO10
    • 6348AB
    • D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate, (1S)- (9CI)
    • 2R,3R,4R,5S,6S)-2-(AcetoxyMethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • Dapagliflozin Tetraacetate ([(2R,3R,4R,5S,6S)-3,4,5-Triacetoxy-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-2-yl]methyl Acetate)
    • 461432-25-7
    • EC 930-010-9
    • CID 10415783
    • DS-17942
    • SCHEMBL208112
    • [(2R,3R,4R,5S,6S)-3,4,5-TRIS(ACETYLOXY)-6-{4-CHLORO-3-[(4-ETHOXYPHENYL)METHYL]PHENYL}OXAN-2-YL]METHYL ACETATE
    • DTXSID50439487
    • (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate;(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-3,4,5-triyl Triacetate
    • AKOS015999910
    • CS-0009472
    • (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-D-glucitol
    • A897845
    • (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(4-chloro-3-(4-ethoxybenzyl)phenyl)-D-glucitol
    • AC-30644
    • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyltriacetate
    • Hydromorphone N-Oxide Hydrochloride; ([(2R,3R,4R,5S,6(S)-3,4,5-Triacetoxy-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-2-yl]methyl Acetate); (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol 2,3,4,6-tetraacetate; D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate, (1S)- (9CI)
    • F11505
    • MFCD22494949
    • AMY16480
    • D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 2,3,4,6-tetraacetate, (1S)-
    • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • W6U2NX4KDJ
    • MDL: MFCD22494949
    • インチ: 1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3/t25-,26+,27-,28+,29+/m1/s1
    • InChIKey: DKOQYKRDCDCNOR-ZCCUTQAASA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])[H])[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)O1)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O

計算された属性

  • 精确分子量: 576.1762249g/mol
  • 同位素质量: 576.1762249g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 10
  • 重原子数量: 40
  • 回転可能化学結合数: 14
  • 複雑さ: 873
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 124
  • XLogP3: 4.1

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (7.5E-4 g/L) (25 ºC),

Dapagliflozin Tetraacetate Security Information

Dapagliflozin Tetraacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB439796-25g
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, 95%; .
461432-25-7 95%
25g
€391.80 2025-02-19
Ambeed
A572964-1g
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
461432-25-7 98%
1g
$35.0 2025-02-26
Ambeed
A572964-250mg
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
461432-25-7 98%
250mg
$12.0 2025-02-26
Ambeed
A572964-5g
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
461432-25-7 98%
5g
$80.0 2025-02-26
abcr
AB439796-5 g
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, 95%; .
461432-25-7 95%
5g
€192.10 2023-07-18
Alichem
A119001143-25g
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
461432-25-7 98%
25g
$1493.50 2023-09-01
Alichem
A119001143-10g
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
461432-25-7 98%
10g
$780.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R51670-25g
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
461432-25-7
25g
¥1496.0 2021-09-08
Biosynth
ID171682-1 g
Dapagliflozin Impurity 26
461432-25-7
1g
$65.00 2023-01-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PZ775-250mg
Dapagliflozin Tetraacetate
461432-25-7 98%
250mg
437CNY 2021-05-08

Dapagliflozin Tetraacetate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:461432-25-7)Dapagliflozin Tetraacetate
注文番号:A897845
在庫ステータス:in Stock/in Stock
はかる:25g/100g
Purity:99%/99%
Pricing Information Last Updated:Friday, 30 August 2024 12:00
Price ($):198.0/540.0

Dapagliflozin Tetraacetate 関連文献

Dapagliflozin Tetraacetateに関する追加情報

Dapagliflozin Tetraacetate: A Comprehensive Overview

Dapagliflozin Tetraacetate, also known by its CAS number 461432-25-7, is a significant compound in the field of pharmaceutical research. This compound has garnered attention due to its potential applications in the treatment of various metabolic disorders. The Dapagliflozin Tetraacetate structure is characterized by its unique chemical composition, which plays a pivotal role in its pharmacological properties.

Recent studies have highlighted the importance of Dapagliflozin Tetraacetate in the development of novel therapeutic agents. Researchers have focused on understanding its mechanism of action, particularly its ability to modulate key pathways involved in glucose metabolism. This has led to promising results in preclinical models, suggesting potential benefits for patients with type 2 diabetes mellitus.

The synthesis of Dapagliflozin Tetraacetate involves advanced chemical techniques, ensuring high purity and stability. Its chemical structure, as defined by the CAS number 461432-25-7, is critical in determining its pharmacokinetic properties. Studies have shown that this compound exhibits favorable bioavailability, making it a viable candidate for oral administration.

One of the most exciting developments in the research of Dapagliflozin Tetraacetate is its potential to address unmet medical needs in metabolic diseases. Clinical trials have demonstrated its efficacy in reducing hyperglycemia and improving insulin sensitivity. These findings have been corroborated by recent publications in leading medical journals, underscoring the compound's therapeutic potential.

In addition to its direct effects on glucose metabolism, Dapagliflozin Tetraacetate has also shown promise in mitigating complications associated with diabetes, such as cardiovascular diseases. This dual action makes it a versatile candidate for comprehensive disease management.

The future of Dapagliflozin Tetraacetate looks bright, with ongoing research exploring its long-term safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a marketable drug.

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